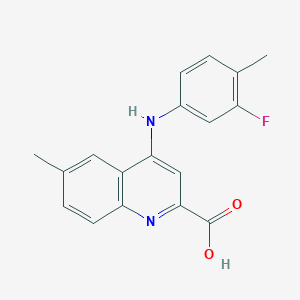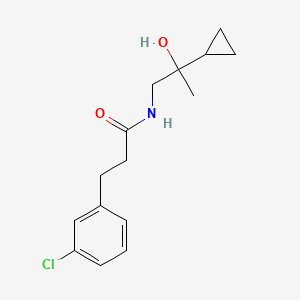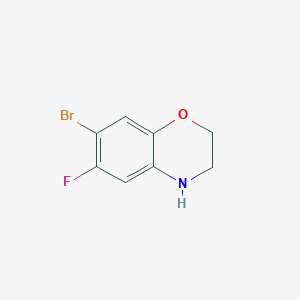
4-((3-Fluoro-4-methylphenyl)amino)-6-methylquinoline-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "4-((3-Fluoro-4-methylphenyl)amino)-6-methylquinoline-2-carboxylic acid" is a quinoline derivative, which is a class of compounds known for their diverse biological activities and applications in biochemistry and medicine. Quinoline derivatives are often used as fluorophores for studying biological systems due to their fused aromatic systems containing heteroatoms, which contribute to their fluorescent properties . They are also investigated for their potential as antioxidants and radioprotectors .
Synthesis Analysis
The synthesis of quinoline derivatives can involve various methods, including reactions of chloroquinolines with aminobenzoic acids to obtain new derivatives. For instance, the reaction of 2-chloro-4-methylquinolines with 2-aminobenzoic acid or ethyl 4-aminobenzoate in ethanol in the presence of HCl can yield corresponding 2-carboxyphenylamino and 2-ethoxycarbonylphenylamino-4-methylquinolines . Additionally, a catalyst-free green synthesis approach has been developed for the synthesis of novel quinoline derivatives, which offers advantages such as safe handling, excellent yields, and shorter reaction times .
Molecular Structure Analysis
The molecular structure of quinoline derivatives can be characterized by various spectroscopic methods, including IR, 1H, 13C NMR, and ESI mass spectra, along with elemental analysis . The crystal structure of related compounds, such as 3-amino-N-(5-fluoro-2-methylphenyl)-4-morpholino-1H-indazole-1-carboxamide, has been determined, providing insights into the molecular conformation and potential interactions with biological targets .
Chemical Reactions Analysis
Quinoline derivatives can undergo a range of chemical reactions, including cyclocondensation, nucleophilic addition, and intramolecular cyclization. For example, the synthesis of fluorinated quinolines can be achieved by nucleophilic addition of Grignard reagents to aldimines followed by acid-mediated intramolecular cyclization . These reactions are crucial for the development of compounds with specific biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of quinoline derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure and substituents. The presence of fluorine atoms can significantly affect these properties, as fluorine is highly electronegative and can alter the electronic distribution within the molecule. The antimycobacterial activity of quinoline derivatives has been evaluated, with some compounds showing promising activity against Mycobacterium tuberculosis and the ability to inhibit the supercoiling activity of DNA gyrase . These properties are essential for the potential therapeutic application of these compounds.
Safety and Hazards
Propiedades
IUPAC Name |
4-(3-fluoro-4-methylanilino)-6-methylquinoline-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN2O2/c1-10-3-6-15-13(7-10)16(9-17(21-15)18(22)23)20-12-5-4-11(2)14(19)8-12/h3-9H,1-2H3,(H,20,21)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVYPZRXHCYBSDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C=C2NC3=CC(=C(C=C3)C)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(4-hydroxyphenyl)-7-(4-methoxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B3020578.png)

![N-(2-methoxyphenyl)-1-[6-(2-thienyl)pyridazin-3-yl]piperidine-4-carboxamide](/img/structure/B3020581.png)
![2-(3-(3-chlorophenyl)ureido)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazole-4-carboxamide](/img/structure/B3020583.png)
![N-(2-(5-(4-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopropanecarboxamide](/img/structure/B3020586.png)

![7-[(E)-but-2-enyl]-1-[(4-fluorophenyl)methyl]-3,9-dimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B3020588.png)




![N-(2-chloroethyl)-2-oxo-1-[[4-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide](/img/structure/B3020596.png)
